molecular formula C6H11N3O2 B196049 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- CAS No. 28958-90-9

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

Cat. No. B196049
CAS RN: 28958-90-9
M. Wt: 157.17 g/mol
InChI Key: IKIABDZHSNNOSK-BYPYZUCNSA-N
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Description

“1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-” is a chemical compound with the molecular formula C6H11N3O2 . It is also known by its IUPAC name, "(7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid" . This compound is known for its unique biological properties, which make it a potential candidate for developing new drugs.


Synthesis Analysis

This compound can be synthesized from the reaction of 2,3-dichloropyrazine with ethyl oxalylacetate followed by catalytic reduction with Raney nickel. The resulting product undergoes epimerization to yield the desired compound.


Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 seven-membered ring . It also contains 1 carboxylic acid (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Synthesis and Structural Studies

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

    A study by Dzedulionytė et al. (2022) described a general approach for the synthesis of various heterocyclic compounds, including tetrahydro-1,4-diazepinones, highlighting the utility of 1H-1,3-diazepine derivatives in creating fused heterocycles confirmed by NMR spectroscopy and HRMS.

  • Synthesis of Low-Symmetry Tribenzoporphyrazines

    Donzello et al. (2008) explored the synthesis of MgII-diazepinoporphyrazines, which incorporate 1,4-diazepine rings, demonstrating the role of 1H-1,3-diazepine derivatives in creating macrocyclic compounds with potential applications in material science and molecular engineering (Donzello et al., 2008).

Chemical Reactivity and Novel Compound Formation

  • Reactivity of Nitrogen-Silicon Bond in Diazepines

    Barluenga et al. (1992) conducted a study on the reactivity of 1,2-dihydro-1,3,2-diazasilines, leading to the formation of diazepines, including 1H-1,4-diazepines, which indicates the potential of 1H-1,3-diazepine derivatives in synthesizing novel heterocyclic compounds (Barluenga et al., 1992).

  • Photochemistry of 1-Iminopyridinium Ylides

    Fritz et al. (1978) studied the photo-induced ring enlargement of 1-iminopyridinium ylides to 1H-1,2-diazepines, showcasing the application of 1H-1,3-diazepine derivatives in photochemistry and potential synthetic pathways (Fritz et al., 1978).

Biological Activity Studies

  • Synthesis and Biological Activity of Novel 1H-1,4-diazepines: Saingar et al. (2011) synthesized biologically active 1H-1,4-diazepines and evaluated their antimicrobial, antifungal, and anthelmintic activities. This study indicates the potential biological applications of 1H-1,3-diazepine derivatives (Saingar et al., 2011).

properties

IUPAC Name

(7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIABDZHSNNOSK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=NC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC(=NC1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183162
Record name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

CAS RN

28958-90-9
Record name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028958909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 2
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 3
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 4
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 5
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
Reactant of Route 6
1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

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